molecular formula C13H21N3O2 B8545751 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide

4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide

Cat. No. B8545751
M. Wt: 251.32 g/mol
InChI Key: YHZSAVWVAXHDCW-UHFFFAOYSA-N
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Patent
US08003785B2

Procedure details

To a mixture of 1.1371 g (4.0 mmole) of 4-amino-3-methoxy-benzoic acid benzotriazol-1-yl ester and 8 mL of dry tetrahydrofuran at 0 degrees was added 0.6131 g (6.0 mmole) of 3-dimethylamino-propylamine followed by 1.0119 g (10 mmole) of triethylamine. The cooling bath was removed and the mixture stirred at room temperature for 65 minutes. Volatiles were removed under reduced pressure and the residue taken up in ethyl acetate, and the organic layer washed twice with 50 mL of 0.5 M sodium carbonate, 50 mL water, and then 50 mL brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.8587 g 4-amino-N-(3-dimethylamino-propyl)-3-methoxy-benzamide, which was used without further purification.
Name
4-amino-3-methoxy-benzoic acid benzotriazol-1-yl ester
Quantity
1.1371 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.6131 g
Type
reactant
Reaction Step Two
Quantity
1.0119 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1(O[C:11](=[O:21])[C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([O:19][CH3:20])[CH:13]=2)C2C=CC=CC=2N=N1.[CH3:22][N:23]([CH3:28])[CH2:24][CH2:25][CH2:26][NH2:27].C(N(CC)CC)C>O1CCCC1>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([NH:27][CH2:26][CH2:25][CH2:24][N:23]([CH3:28])[CH3:22])=[O:21])=[CH:13][C:14]=1[O:19][CH3:20]

Inputs

Step One
Name
4-amino-3-methoxy-benzoic acid benzotriazol-1-yl ester
Quantity
1.1371 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)OC(C2=CC(=C(C=C2)N)OC)=O
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.6131 g
Type
reactant
Smiles
CN(CCCN)C
Step Three
Name
Quantity
1.0119 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 65 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
WASH
Type
WASH
Details
the organic layer washed twice with 50 mL of 0.5 M sodium carbonate, 50 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
50 mL brine, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
65 min
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCCCN(C)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8587 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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